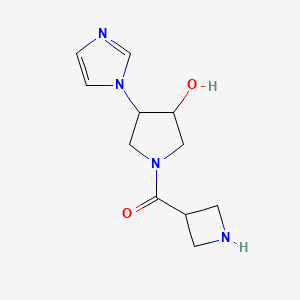
azetidin-3-yl(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)methanone
Descripción general
Descripción
Synthesis Analysis
The synthesis of imidazole-containing compounds, which includes “azetidin-3-yl(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)methanone”, has been extensively studied . Imidazole was first synthesized from glyoxal and ammonia . The derivatives of 1, 3-diazole, a type of imidazole, show different biological activities .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole-containing compounds have been shown to have a broad range of chemical and biological properties . They are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Aplicaciones Científicas De Investigación
Antiviral Properties
Azetidin-3-yl(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)methanone derivatives have demonstrated potential as antiviral agents. One study synthesized derivatives that showed significant HIV inhibitory activity, suggesting their potential as therapeutic agents against HIV (Galal et al., 2010).
Antibacterial and Antimicrobial Applications
Several studies have indicated the effectiveness of azetidinone derivatives in combating bacterial and microbial infections. Organotin(IV) complexes of related compounds have shown considerable antibacterial activities against various strains, suggesting their potential as drug candidates (Singh et al., 2016). Other derivatives have exhibited antimicrobial and antimycobacterial activities, potentially useful in treating infections caused by resistant bacterial strains (Narasimhan et al., 2011).
Chemotherapy and Cancer Treatment
Azetidinone derivatives have been evaluated for their potential in cancer treatment. One study synthesized conjugates that showed significant cytotoxicity against various human cancer cell lines, including prostate, lung, and breast cancer cells (Mullagiri et al., 2018). This suggests their potential application in developing new chemotherapy drugs.
Drug Synthesis and Pharmaceutical Applications
Azetidinone derivatives are also important in the synthesis of various pharmaceutical drugs. Studies have shown their utility in synthesizing compounds with significant anti-inflammatory properties (Kalsi et al., 1990). Additionally, they play a role in the preparation of compounds used in treating conditions like diabetes and other chronic diseases (Sharma et al., 2012).
Photoluminescent Materials and Sensors
Some azetidinone derivatives exhibit properties that make them suitable for creating photoluminescent materials. For instance, certain compounds with these derivatives have been used in synthesizing materials with large Stokes' shifts, indicating their potential in creating low-cost luminescent materials (Volpi et al., 2017).
Propiedades
IUPAC Name |
azetidin-3-yl-(3-hydroxy-4-imidazol-1-ylpyrrolidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c16-10-6-15(11(17)8-3-13-4-8)5-9(10)14-2-1-12-7-14/h1-2,7-10,13,16H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDFAULPFFHNKKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C(=O)N2CC(C(C2)O)N3C=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(Methylamino)ethoxy]benzene-1-sulfonamide hydrochloride](/img/structure/B1478076.png)
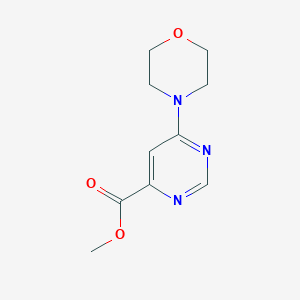
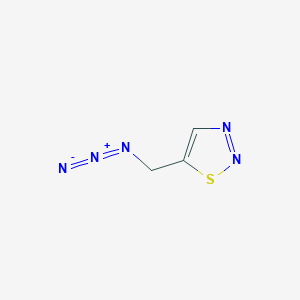

![2-[5-(4-Methoxypiperidin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1478082.png)
![4-Methoxy-4-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B1478083.png)
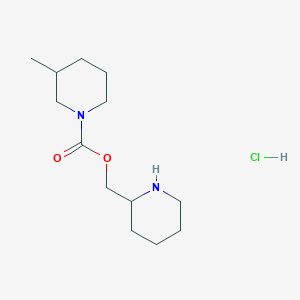
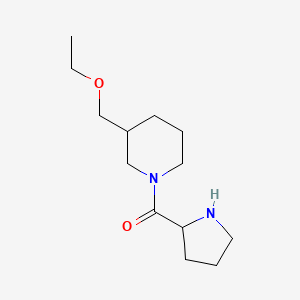
![N-{2-methylimidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride](/img/structure/B1478087.png)
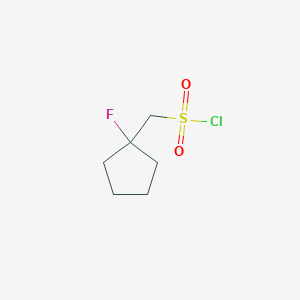
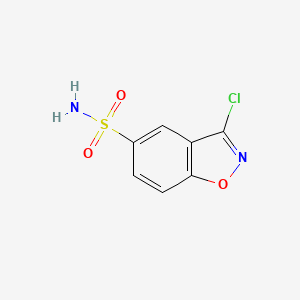
![2-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]piperidine hydrochloride](/img/structure/B1478095.png)
![4-[5-(Trifluoromethyl)-1H-pyrazol-3-yl]piperidine dihydrochloride](/img/structure/B1478096.png)
